8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol
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Overview
Description
Marchantin K is a macrocyclic bisbibenzyl compound found in liverworts, specifically in the Marchantiophyta division. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Marchantin K involves several steps, starting with the preparation of the bibenzyl core structure. This is typically achieved through a series of condensation reactions involving phenolic compounds. The macrocyclic structure is then formed through cyclization reactions, often using strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of Marchantin K is less common due to the complexity of its synthesis. extraction from natural sources, such as liverworts, is a viable method. This involves solvent extraction followed by chromatographic purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Marchantin K undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas and a metal catalyst to reduce the compound to its corresponding alcohols.
Substitution: Marchantin K can undergo electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, performed under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Muconic acid ester derivatives and hydroxylated derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of Marchantin K.
Scientific Research Applications
Chemistry: Used as a model compound for studying macrocyclic bisbibenzyls and their chemical properties.
Medicine: Shows promise as an anti-inflammatory and anti-cancer agent. .
Mechanism of Action
Marchantin K exerts its effects through various molecular mechanisms:
Antimicrobial Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: Induces apoptosis in cancer cells through the activation of caspase-dependent pathways and inhibition of cell cycle progression.
Comparison with Similar Compounds
Marchantin K is part of a larger group of macrocyclic bisbibenzyls, which include:
- Marchantin A
- Marchantin B
- Marchantin E
- Plagiochin A
- Perrottetin F
Uniqueness
Marchantin K is unique due to its specific macrocyclic structure and the presence of multiple hydroxyl groups, which contribute to its potent biological activities. Compared to other similar compounds, Marchantin K has shown stronger anti-inflammatory and anti-cancer properties .
List of Similar Compounds
- Marchantin A
- Marchantin B
- Marchantin E
- Plagiochin A
- Perrottetin F
Properties
CAS No. |
107110-24-7 |
---|---|
Molecular Formula |
C30H28O6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol |
InChI |
InChI=1S/C30H28O6/c1-2-34-27-16-20-5-3-7-24(15-20)36-30-21(6-4-8-25(30)31)12-9-19-10-13-23(14-11-19)35-28-18-22(27)17-26(32)29(28)33/h3-8,10-11,13-15,17-18,27,31-33H,2,9,12,16H2,1H3 |
InChI Key |
SXTGHJPQOPMJBE-UHFFFAOYSA-N |
SMILES |
CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O |
Canonical SMILES |
CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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